molecular formula C19H21N5O3S B11179369 2-(ethylsulfanyl)-6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11179369
M. Wt: 399.5 g/mol
InChI Key: PWPMHQQGAWUSTG-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a nitrophenyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylsulfanyl)-6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazoloquinazoline core, followed by the introduction of the ethylsulfanyl and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Types of Reactions:

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazoloquinazoline core.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitrophenyl group to an amino group.

    Substitution: Introduction of various substituents at the triazoloquinazoline core.

Scientific Research Applications

2-(Ethylsulfanyl)-6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Utilized in the design of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethylsulfanyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The triazoloquinazoline core is essential for maintaining the structural integrity and overall activity of the compound.

Comparison with Similar Compounds

Uniqueness: 2-(Ethylsulfanyl)-6,6-dimethyl-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its combination of functional groups and the triazoloquinazoline core. This structure imparts specific chemical and biological properties that are not observed in simpler compounds like ethyl acetoacetate or acetylacetone.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-ethylsulfanyl-6,6-dimethyl-9-(3-nitrophenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H21N5O3S/c1-4-28-18-21-17-20-13-9-19(2,3)10-14(25)15(13)16(23(17)22-18)11-6-5-7-12(8-11)24(26)27/h5-8,16H,4,9-10H2,1-3H3,(H,20,21,22)

InChI Key

PWPMHQQGAWUSTG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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